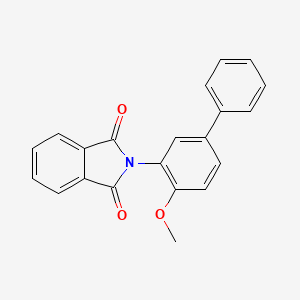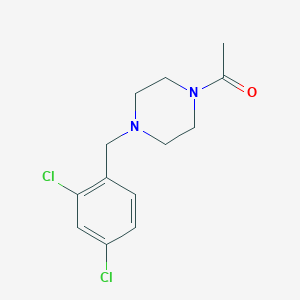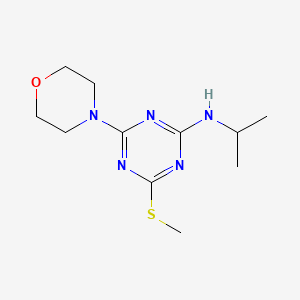
2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione, also known as MBID, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. MBID is a derivative of isoindole, which is a heterocyclic compound commonly found in natural products and pharmaceuticals. In
Mecanismo De Acción
The mechanism of action of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, studies have shown that 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione are varied and depend on the specific biological system being studied. In cancer cells, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, by disrupting the cell cycle and inhibiting DNA synthesis. In neurodegenerative diseases, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to reduce the formation of amyloid plaques and improve cognitive function. In materials science, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to form stable thin films with high charge carrier mobility, making it a promising candidate for the development of electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its high purity and stability, as well as its potential applications in various fields such as medicine and materials science. However, the limitations of using 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione. In medicine, further research is needed to fully understand the mechanism of action of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione and its potential applications as an anti-cancer and neuroprotective agent. In materials science, further research is needed to optimize the properties of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione-based organic semiconductors for the development of high-performance electronic devices. Additionally, the development of new synthetic methods for 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione and its derivatives could lead to the discovery of novel compounds with even greater potential for scientific research and applications.
Métodos De Síntesis
The synthesis of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-methoxybiphenyl-3-carboxylic acid with isatoic anhydride in the presence of a catalyst such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields such as medicine, materials science, and organic electronics. In medicine, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its ability to modulate the activity of enzymes involved in the formation of amyloid plaques.
In materials science, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been explored as a building block for the development of organic semiconductors, with studies demonstrating its ability to form stable thin films with high charge carrier mobility. These properties make 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione a promising candidate for the development of electronic devices such as organic solar cells and field-effect transistors.
Propiedades
IUPAC Name |
2-(2-methoxy-5-phenylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-19-12-11-15(14-7-3-2-4-8-14)13-18(19)22-20(23)16-9-5-6-10-17(16)21(22)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSHXTCJSSXDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-phenylphenyl)isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5812202.png)
![ethyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5812209.png)

![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)




![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)


![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)